molecular formula C14H16N4O3S B2980022 (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034398-29-1

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2980022
CAS No.: 2034398-29-1
M. Wt: 320.37
InChI Key: AVXYPGSZJLVBOO-UHFFFAOYSA-N
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Description

The compound "(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" is a complex organic molecule featuring a pyrazine ring connected to a pyrrolidinyl group via an oxygen atom and further bonded to a thiazole ring through a methanone moiety. This structure imbues the compound with potentially diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Preparation of 3-Methoxypyrazine

    • Reagents: Pyrazine, methanol, sodium methoxide.

    • Conditions: Methanol is reacted with pyrazine in the presence of sodium methoxide under reflux conditions to yield 3-Methoxypyrazine.

  • Step 2: Formation of (3-Methoxypyrazin-2-yl)oxy Group

    • Reagents: 3-Methoxypyrazine, pyrrolidine, anhydrous potassium carbonate.

    • Conditions: The 3-Methoxypyrazine is reacted with pyrrolidine and anhydrous potassium carbonate in a polar aprotic solvent such as DMF, facilitating the formation of the (3-Methoxypyrazin-2-yl)oxy group.

  • Step 3: Synthesis of 2-Methylthiazole

    • Reagents: 2-Chloromethylthiazole, methylamine.

    • Conditions: The thiazole ring is methylated using 2-Chloromethylthiazole and methylamine under mild heating conditions to yield 2-Methylthiazole.

  • Step 4: Coupling Reaction

    • Reagents: (3-Methoxypyrazin-2-yl)oxy-pyrrolidine and 2-Methylthiazol-4-ylmethanone.

    • Conditions: The two intermediate compounds are reacted under catalytic conditions using a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) to obtain the final compound.

Industrial Production Methods

  • Scale-Up Reactions: : The synthetic steps are scaled up using industrial reactors with optimized temperature, pressure, and solvent recycling processes.

  • Continuous Flow Chemistry: : Using continuous flow reactors for more efficient and controlled reaction parameters, minimizing side products and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative transformation in the presence of strong oxidizing agents, resulting in the modification of its functional groups.

  • Reduction: : Reduction reactions involving the methanone moiety can be facilitated using reducing agents like lithium aluminium hydride (LiAlH4).

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur at the pyrazine or thiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation, acidic or basic catalysts for substitution reactions.

Major Products

  • The oxidative products often involve hydroxylation or further carbonyl functionalization.

  • Reduction typically yields alcohol or amine derivatives of the compound.

  • Substitution products vary based on the nucleophile or electrophile introduced.

Scientific Research Applications

The compound shows potential across various fields:

  • Chemistry: : Investigated for its reactivity and functionalization potential in complex organic synthesis.

  • Biology: : Examined for its interaction with biological macromolecules and potential as a biochemical probe.

  • Medicine: : Explored for pharmaceutical applications, such as enzyme inhibition or receptor binding affinity.

  • Industry: : Potential use in material sciences for the development of novel polymers or catalysts.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action is often studied in relation to its specific applications:

  • Binding to Enzymes: : The compound may act as an inhibitor by interacting with the active sites of enzymes.

  • Receptor Modulation: : Interaction with cellular receptors influencing signal transduction pathways.

  • Reactive Intermediates: : Formation of reactive intermediates that can further engage in biochemical pathways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

The uniqueness of "(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone" lies in its specific functional group configuration:

  • Similar Compounds

    • (3-((3-Hydroxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

    • (3-((3-Fluoropyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

    • (3-((3-Chloropyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

These comparisons highlight the variation in the functional groups attached to the pyrazine ring, which influences their reactivity and application scope.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-17-11(8-22-9)14(19)18-6-3-10(7-18)21-13-12(20-2)15-4-5-16-13/h4-5,8,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXYPGSZJLVBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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